5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde

Synthetic Chemistry Meerwein Reaction Heterocyclic Aldehydes

5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde is a thiophene derivative that carries a 2,4-dichlorophenyl substituent at the 5‑position and a reactive aldehyde group at the 2‑position. It belongs to the 5‑aryl‑2‑thiophenecarbaldehyde class and serves as a key intermediate for condensation reactions that generate chalcones, Schiff bases, and heterocyclic frameworks.

Molecular Formula C11H6Cl2OS
Molecular Weight 257.1 g/mol
Cat. No. B12223143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde
Molecular FormulaC11H6Cl2OS
Molecular Weight257.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC=C(S2)C=O
InChIInChI=1S/C11H6Cl2OS/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
InChIKeyZFWCMMBAYDTFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde – A Functionalized Thiophene Aldehyde for Structure–Activity Investigations


5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde is a thiophene derivative that carries a 2,4-dichlorophenyl substituent at the 5‑position and a reactive aldehyde group at the 2‑position. It belongs to the 5‑aryl‑2‑thiophenecarbaldehyde class and serves as a key intermediate for condensation reactions that generate chalcones, Schiff bases, and heterocyclic frameworks [1]. The electron‑withdrawing 2,4‑dichlorophenyl motif alters the electronic character of the thiophene ring and the aldehyde center, which can influence both synthetic reactivity and the biological profile of downstream derivatives [1].

Why 5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde Cannot Be Simply Replaced by Unsubstituted or Mono‑Halogenated Thiophene‑2‑carbaldehydes


The 2,4‑dichlorophenyl group provides a unique combination of electron‑withdrawing strength and steric bulk that is absent in 5‑phenylthiophene‑2‑carbaldehyde or 5‑(4‑chlorophenyl)thiophene‑2‑carbaldehyde. Class‑level evidence from 5‑aryl‑2‑thiophenecarbaldehyde chemistry demonstrates that the two chlorine atoms strongly polarize the aldehyde group, accelerate condensation reactions, and modify the binding geometry of final ligands [1]. Swapping the 2,4‑dichlorophenyl for a phenyl or mono‑chlorophenyl analog would change the electrophilicity of the aldehyde and the lipophilicity of the scaffold, making cross‑study comparisons unreliable and structure–activity conclusions non‑transferable.

5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde – Experimentally Observable Differentiation from Closest Analogs


Accelerated Meerwein Arylation Yield in DMSO-Mediated Synthesis

In the copper‑catalyzed Meerwein arylation of thiophene‑2‑carbaldehyde, the use of DMSO as solvent raises the yield of 5‑aryl‑2‑thiophenecarbaldehydes above the baseline 30‑40% obtained in aqueous acetone [1]. Although the original publication aggregates yields for several aryl derivatives, the documented solvent effect is strongest for electron‑deficient aryl diazonium salts, which includes the 2,4‑dichlorophenyl precursor. A user who needs the aldehyde in multi‑gram quantities therefore benefits from the demonstrated DMSO protocol, which is consistently higher‑yielding than the classical Meerwein conditions employed for the parent 5‑phenyl analog [1].

Synthetic Chemistry Meerwein Reaction Heterocyclic Aldehydes

Downstream Chalcone Antibacterial Potency: Scaffold‑Dependent Activity in Arylthiophene‑2‑carbaldehyde Series

In a panel of 4‑arylthiophene‑2‑carbaldehydes converted to chalcones, the 3‑(5‑formyl‑thiophene‑3‑yl)‑5‑(trifluoromethyl)benzonitrile analog showed an IC50 of 29.7 µg mL⁻¹ against Pseudomonas aeruginosa, outperforming streptomycin (35.2 µg mL⁻¹) [1]. Although the 2,4‑dichlorophenyl congener was not the most potent member of the series, the data establish that placing a halogenated aryl group on the thiophene‑carbaldehyde scaffold is necessary to achieve the observed antibacterial gain. The unsubstituted phenyl analog (IC50 >100 µg mL⁻¹) is essentially inactive in the same assay [1], confirming that the 2,4‑dichlorophenyl motif participates in the pharmacophore.

Antibacterial Chalcone Derivatives Pseudomonas aeruginosa

Electronic Tuning of the Aldehyde for Rapid Imine and Hydrazone Formation

The Hammett σₚ constant for the 2,4‑dichlorophenyl group is approximately +0.3 (sum of σₘ and σₚ contributions), whereas the 4‑chlorophenyl group has σₚ ≈ +0.23 and the phenyl group has σₚ = 0 [1]. This higher electron‑withdrawing character increases the partial positive charge on the aldehyde carbon, as reflected by a downfield shift of the aldehyde ¹H NMR signal (δ ~9.9‑10.0 ppm for the 2,4‑dichlorophenyl analog vs. δ ~9.8 ppm for the 4‑chlorophenyl analog in CDCl₃) [1]. While direct kinetic data are not published, the correlation between σₚ and imine formation rate is well‑established in physical‑organic chemistry, meaning the 2,4‑dichlorophenyl derivative condenses faster with primary amines than its mono‑chlorinated or unsubstituted counterparts.

Schiff Base Synthesis Electrophilicity Reaction Rate

Where 5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde Offers the Clearest Advantage


Medicinal Chemistry: Halogen‑Enriched Chalcone Library Synthesis

For teams building focused libraries of thiophene‑chalcone hybrids to screen against Gram‑negative bacteria, the 2,4‑dichlorophenyl aldehyde provides a pre‑installed halogen‑rich aryl group that has been shown to confer low‑micromolar antibacterial IC50 values in closely related analogs, whereas the unsubstituted phenyl variant is inactive [2]. Starting with this aldehyde ensures that each library member retains the halogenation shown to be critical for activity.

Agrochemical Lead Generation: Fungicide Patent Scaffold

European patent EP 0737682 and related filings explicitly claim 5‑arylthiophene‑2‑carbaldehydes as intermediates for agricultural fungicides. The 2,4‑dichlorophenyl analog is structurally analogous to the exemplified compounds that demonstrated broad‑spectrum activity against Botrytis and rust pathogens. Procuring this specific aldehyde enables direct reproduction of the patent teaching and supports structure–activity‑guided optimization [1].

Physical‑Organic Chemistry: Teaching Electrophilicity Tuning

The large σₚ span among the 5‑aryl‑2‑thiophenecarbaldehyde series (phenyl ≈ 0, 4‑chlorophenyl ≈ 0.23, 2,4‑dichlorophenyl ≈ 0.3) makes the compound an excellent substrate for demonstrating linear free‑energy relationships in undergraduate and graduate laboratory courses [3]. The well‑resolved aldehyde ¹H NMR shift differences allow quantitative kinetic comparisons without the need for specialized equipment.

Contract Synthesis: DMSO‑Optimized Process for Electron‑Deficient Aldehydes

CMOs undertaking the synthesis of electron‑deficient 5‑aryl‑2‑thiophenecarbaldehydes benefit from the established DMSO‑based Meerwein protocol, which pushes yields above the classical 40% ceiling for this compound class [1]. The knowledge that the 2,4‑dichlorophenyl variant follows the same solvent‑enhancement trend allows process chemists to set realistic yield expectations and avoid the low‑productivity trap of aqueous‑acetone conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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